molecular formula C20H21N3O6 B11068443 3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11068443
M. Wt: 399.4 g/mol
InChI Key: JBLMSMDLKCPBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups and a pyrrolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzohydrazide with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of dyes, polymers, and other industrially relevant materials

Mechanism of Action

The mechanism by which 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE apart is its unique combination of functional groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C20H21N3O6/c1-27-14-6-4-13(5-7-14)23-18(24)11-17(20(23)26)21-22-19(25)12-8-15(28-2)10-16(9-12)29-3/h4-10,17,21H,11H2,1-3H3,(H,22,25)

InChI Key

JBLMSMDLKCPBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.